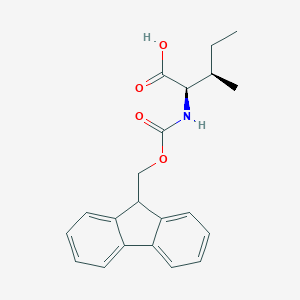

Fmoc-D-isoleucine

Descripción general

Descripción

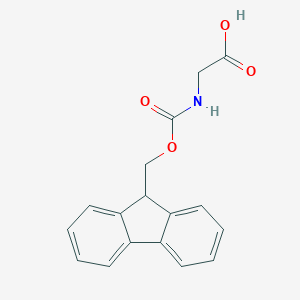

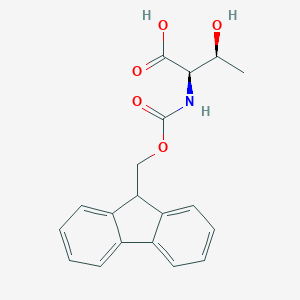

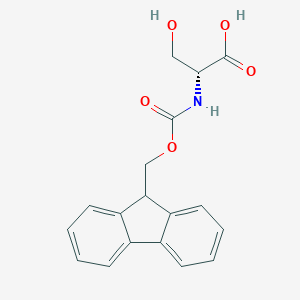

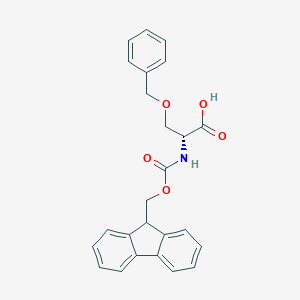

Fmoc-D-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .

Synthesis Analysis

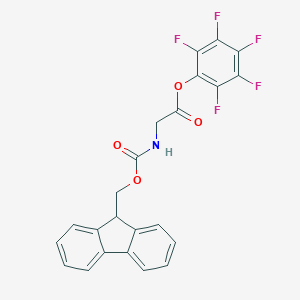

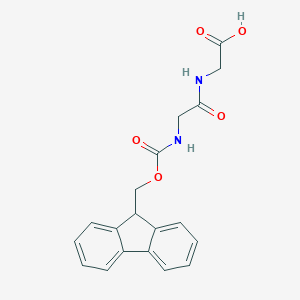

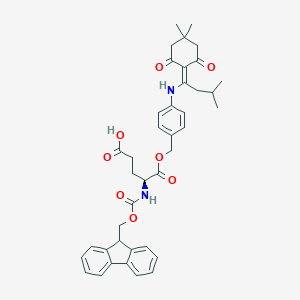

The synthesis of Fmoc-D-Isoleucine involves the use of Fmoc-Cl, which reacts with the amine group of isoleucine to introduce the Fmoc group . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . Controlled morphological transitions were observed through solvent variation .Molecular Structure Analysis

The molecular formula of Fmoc-D-Isoleucine is C21H23NO4 . It is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group .Chemical Reactions Analysis

The Fmoc group in Fmoc-D-Isoleucine is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-D-Isoleucine is a white powder with a molecular weight of 353.40 . Its melting point ranges from 146 to 150 ºC .Aplicaciones Científicas De Investigación

Fabrication of Functional Materials : Fmoc-modified amino acids, including Fmoc-D-isoleucine, possess significant self-assembly features. These molecules are used in applications related to cell cultivation, bio-templating, optical properties, drug delivery, catalysis, therapy, and antibiotic properties due to their inherent hydrophobicity and aromaticity (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Surfactant Properties : Fmoc-amino acid surfactants, including those derived from Fmoc-D-isoleucine, display unique surfactant properties. These properties are explored using chiroptical spectroscopy, highlighting their potential in various research and industrial applications (Vijay & Polavarapu, 2012).

Synthesis of N-Fmoc-α-Amino Diazoketones : A one-pot procedure for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from α-amino acids, including Fmoc-D-isoleucine, has been developed. This method is important for the preparation of α-amino diazoketones from various α-amino acids, offering high yields and preserving the chirality of the starting materials (Siciliano et al., 2012).

Enzyme-Driven Dynamic Peptide Libraries : In a study exploring the evolution of nanomaterials, enzyme-driven dynamic peptide libraries (eDPL) utilized Fmoc-amino acids, including Fmoc-D-isoleucine. This method enables the discovery of self-assembling nanostructures and the continuous enzymatic exchange of amino acid sequences (Das, Hirst, & Ulijn, 2009).

Solid-Phase Peptide Synthesis : Fmoc amino acids, such as Fmoc-D-isoleucine, are essential in solid-phase peptide synthesis. This method has been enhanced by various solid supports, linkages, and protecting groups, leading to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Safety And Hazards

Direcciones Futuras

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Propiedades

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-BFUOFWGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-isoleucine | |

CAS RN |

143688-83-9 | |

| Record name | Fmoc-D-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

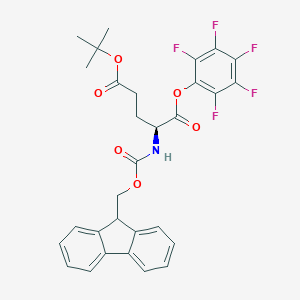

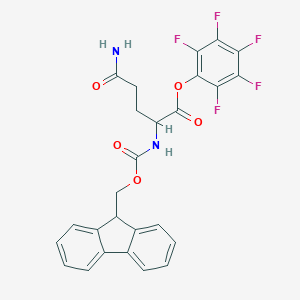

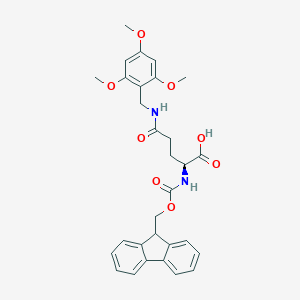

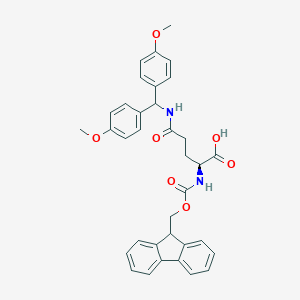

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.